molecular formula C10H8N2S B3368550 2-Benzothiazolepropanenitrile CAS No. 21344-51-4

2-Benzothiazolepropanenitrile

Cat. No.: B3368550
CAS No.: 21344-51-4
M. Wt: 188.25 g/mol
InChI Key: ZYXYMEZEZFQOAK-UHFFFAOYSA-N
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Description

2-Benzothiazolepropanenitrile is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

2-Benzothiazolepropanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

2-Benzothiazolepropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzothiazolepropanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Benzothiazolepropanenitrile can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer activities.

    2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

    2-Phenylbenzothiazole: Studied for its potential use in organic light-emitting diodes (OLEDs).

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to other benzothiazole derivatives .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXYMEZEZFQOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365754
Record name 2-benzothiazolepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21344-51-4
Record name 2-benzothiazolepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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